4-ethynyloxane-4-carboxylic acid
Description
Properties
CAS No. |
2167622-62-8 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 4 Ethynyloxane 4 Carboxylic Acid
Retrosynthetic Analysis of the 4-Ethynyloxane-4-carboxylic Acid Core
A retrosynthetic analysis allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process helps in identifying key bond disconnections and strategic transformations.
The primary strategic disconnections for this compound involve the carbon-carbon bond of the ethynyl (B1212043) group, the carbon-carbon bond of the carboxylic acid group, and the carbon-oxygen bonds of the oxane ring.
A plausible retrosynthetic pathway is outlined below:
Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically derived from the oxidation of a primary alcohol, which in turn comes from a protected hydroxymethyl group. The ethynyl group can be installed via the nucleophilic addition of an acetylide to a ketone. This leads to a key intermediate, 4-ethynyl-4-hydroxyloxane .
C-C Disconnection: The ethynyl group can be disconnected to reveal a ketone precursor, tetrahydropyran-4-one , and an acetylene (B1199291) equivalent.
C-O Disconnections of the Oxane Ring: The tetrahydropyran-4-one can be disconnected through two C-O bonds, leading to an acyclic precursor such as a dihalo-ether and a ketone fragment. A common and efficient approach involves the disconnection to bis(2-chloroethyl) ether and a malonic ester derivative.
This retrosynthetic analysis points towards a synthetic strategy that begins with the formation of a substituted tetrahydropyran (B127337) ring, followed by the sequential introduction of the ethynyl and carboxylic acid functionalities.
The target molecule, this compound, possesses a quaternary carbon at the 4-position. As presented, with no other substituents on the oxane ring, the molecule is achiral and does not have stereoisomers. However, if the synthesis were to involve precursors with existing stereocenters or if substituents were introduced on the ring, the control of stereochemistry would become a critical aspect. For the proposed synthetic route, stereochemical considerations are minimal.
Formation of the Oxane Ring System
The construction of the tetrahydropyran (oxane) scaffold is a pivotal step in the synthesis. Several reliable methods are available for the formation of six-membered cyclic ethers.
Intramolecular cycloetherification is a common strategy for forming cyclic ethers. This can be achieved through various methods, including:
Williamson Ether Synthesis: An intramolecular Williamson ether synthesis of a diol, where one hydroxyl group is converted to a leaving group (e.g., a tosylate or halide), can yield the oxane ring. However, for the synthesis of a 4-substituted oxane, this would require a more complex starting diol.
Acid-Catalyzed Cyclization: The cyclization of unsaturated alcohols or diols in the presence of an acid catalyst is a powerful method. For instance, 3-hydroxy acids have been shown to cyclize to form tetrahydropyran derivatives under acidic conditions. jst.go.jpnih.govscribd.com
Annulation reactions provide an efficient way to construct the tetrahydropyran ring with functionality at the 4-position. A well-documented approach involves the reaction of bis(2-chloroethyl) ether with a nucleophilic carbon source.
A particularly relevant synthesis is the reaction of diethyl malonate with bis(2-chloroethyl) ether in the presence of a base to form diethyl tetrahydropyran-4,4-dicarboxylate . ijprajournal.comgoogle.com This intermediate is ideal as the two ester groups at the 4-position can be further manipulated to introduce the desired functional groups.
Table 1: Annulation Reaction for Tetrahydropyran Ring Formation
| Reactants | Reagents and Conditions | Product |
| Diethyl malonate, Bis(2-chloroethyl) ether | Sodium ethoxide in ethanol | Diethyl tetrahydropyran-4,4-dicarboxylate |
Introduction of the Carboxylic Acid Functionality
With the oxane ring in place, the next step is the introduction of the carboxylic acid group at the 4-position.
Starting from diethyl tetrahydropyran-4,4-dicarboxylate , a sequence of hydrolysis and decarboxylation can be employed.
Hydrolysis: The diester is hydrolyzed to the corresponding tetrahydropyran-4,4-dicarboxylic acid using a strong base like sodium hydroxide (B78521) followed by acidification. ijprajournal.com
Decarboxylation: Controlled thermal decarboxylation of the diacid removes one of the carboxylic acid groups to yield tetrahydropyran-4-carboxylic acid . ijprajournal.com This reaction is often carried out at elevated temperatures, sometimes in a high-boiling solvent like xylene.
Table 2: Introduction of the Carboxylic Acid Functionality
| Starting Material | Reagents and Conditions | Product |
| Diethyl tetrahydropyran-4,4-dicarboxylate | 1. NaOH (aq), Heat2. HCl (aq) | Tetrahydropyran-4,4-dicarboxylic acid |
| Tetrahydropyran-4,4-dicarboxylic acid | Heat (e.g., 120-130 °C in xylene) | Tetrahydropyran-4-carboxylic acid |
An alternative, and more direct, proposed route to the final product involves the use of tetrahydropyran-4-one as a key intermediate. This ketone can be synthesized through various methods, including the oxidation of tetrahydropyran-4-ol.
From tetrahydropyran-4-one, the introduction of the ethynyl group would be the next logical step, followed by the formation of the carboxylic acid. This can be envisioned as follows:
Ethynylation: Reaction of tetrahydropyran-4-one with an acetylide, such as lithium acetylide or the Grignard reagent of acetylene, would yield 4-ethynyl-4-hydroxyloxane .
Oxidation: The tertiary alcohol would then need to be oxidized to the carboxylic acid. This is a non-trivial transformation that requires a strong oxidizing agent capable of cleaving the C-H bond of the tertiary alcohol without affecting the ethynyl group. Reagents such as potassium permanganate (B83412) under controlled conditions could potentially be employed.
This alternative pathway offers a more convergent approach but relies on a challenging oxidation step.
Oxidation of Primary Alcohol Precursors
The oxidation of a primary alcohol attached to the C4 position of an oxane ring is a direct and common method for the synthesis of the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. nsf.gov
Various oxidizing agents can be employed for this purpose, ranging from classic chromium-based reagents to more modern, milder, and selective methods.
Chromium-Based Reagents: Reagents like potassium dichromate(VI) in the presence of dilute sulfuric acid are effective for oxidizing primary alcohols to carboxylic acids. libretexts.org To ensure the reaction proceeds to the carboxylic acid and not just the aldehyde, an excess of the oxidizing agent is typically used, and the reaction is often heated under reflux. libretexts.org
Manganese-Based Reagents: Potassium permanganate (KMnO₄) in acidic or alkaline conditions can also be used for this oxidation.
TEMPO-Catalyzed Oxidation: A more contemporary and milder approach involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov This method is often preferred for substrates with sensitive functional groups due to its high selectivity for primary alcohols. nih.gov A two-step, one-pot procedure has been developed where the alcohol is first treated with NaOCl and TEMPO, followed by oxidation with sodium chlorite (B76162) (NaClO2). nih.gov
Other Methods: Other notable methods include the use of ruthenium or platinum catalysts with oxygen as the oxidant, which is considered a "green" chemistry approach. nsf.gov
Table 1: Comparison of Oxidizing Agents for Primary Alcohols
| Oxidizing Agent/System | Conditions | Advantages | Disadvantages |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat, reflux | Inexpensive, effective | Toxic chromium waste |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline | Strong oxidant | Can cleave other functional groups |
| TEMPO/NaOCl/NaClO₂ | Mild, often room temperature | High selectivity, good for sensitive substrates | Higher reagent cost |
| Pt/C or Ru/C with O₂ | Often aqueous, elevated temperature | "Green" method, H₂O as byproduct | Catalyst cost, may require pressure |
Carbonylation Reactions (e.g., Grignard carbonylation)
Carbonylation reactions provide a method for introducing the carboxylic acid group by reacting an organometallic species with carbon dioxide. The Grignard reaction is a classic example of this approach. libretexts.org
To synthesize this compound via this route, a Grignard reagent would first be prepared from a 4-halo-4-ethynyloxane. This is achieved by reacting the halo-oxane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org It is crucial that all reagents and glassware are perfectly dry, as Grignard reagents react readily with water. libretexts.org
Once the Grignard reagent, 4-ethynyloxanylmagnesium halide, is formed, it is then reacted with dry carbon dioxide (often bubbled through the solution or poured over solid CO₂). libretexts.orgmasterorganicchemistry.com This addition reaction forms a magnesium carboxylate salt. Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the final this compound. libretexts.orgmasterorganicchemistry.com
A significant challenge with this method is the potential for the Grignard reagent to react with other functional groups present in the molecule. stackexchange.com
Hydrolysis of Nitrile or Ester Precursors
The hydrolysis of nitriles or esters offers another reliable pathway to carboxylic acids. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org This method is particularly useful as the nitrile or ester group can often be introduced under conditions that are compatible with the oxane ring and the ethynyl group.
Nitrile Hydrolysis: The precursor, 4-ethynyl-4-cyanooxane, can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis: This typically involves heating the nitrile under reflux with a dilute acid like hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org
Base-catalyzed hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base such as sodium hydroxide. chemguide.co.uklibretexts.org This initially forms a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. chemguide.co.uklibretexts.org
Ester Hydrolysis: The hydrolysis of a 4-ethynyloxane-4-carboxylate ester can also yield the desired carboxylic acid. This reaction is typically carried out by heating the ester with either an acid or a base. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible.
Table 2: Conditions for Hydrolysis of Nitrile and Ester Precursors
| Precursor | Hydrolysis Conditions | Intermediate/Initial Product | Final Product |
| Nitrile | Acidic (e.g., HCl, H₂SO₄), heat | Amide | Carboxylic Acid |
| Nitrile | Basic (e.g., NaOH), heat | Carboxylate Salt | Carboxylic Acid (after acidification) |
| Ester | Acidic (e.g., H₂SO₄), heat | Carboxylic Acid and Alcohol | Carboxylic Acid |
| Ester | Basic (e.g., NaOH), heat (Saponification) | Carboxylate Salt and Alcohol | Carboxylic Acid (after acidification) |
Installation of the Ethynyl Group
The introduction of the C≡C triple bond is a critical step in the synthesis of this compound. This can be accomplished through several key synthetic strategies.
Alkynylation Reactions (e.g., Sonogashira Coupling with Halogenated Precursors)
Alkynylation reactions involve the formation of a carbon-carbon bond between an sp-hybridized carbon (of the alkyne) and an sp2 or sp3-hybridized carbon.
The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For the synthesis of this compound, a 4-halooxane precursor would be coupled with a protected acetylene, such as trimethylsilylacetylene. The choice of halide on the oxane ring is important, with reactivity generally following the trend: I > Br > Cl. wikipedia.org
While traditionally used for sp2-hybridized carbons, the Sonogashira reaction can be adapted for certain sp3-hybridized systems. More recently, "inverse Sonogashira" reactions have been developed where a (hetero)aryl C-H bond is directly alkynylated with an alkynyl halide. nih.gov
Elimination Reactions for Triple Bond Formation
The creation of a triple bond can also be achieved through double dehydrohalogenation of a vicinal or geminal dihalide. masterorganicchemistry.comlibretexts.orglibretexts.org This process involves two successive E2 elimination reactions. libretexts.orglibretexts.org
Starting from an appropriate alkene precursor on the oxane ring, halogenation (e.g., with Br₂) would first yield a vicinal dihalide. libretexts.org This dihalide is then treated with a strong base to induce the two elimination reactions. A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required, especially for the second elimination step which forms the alkyne from a vinylic halide. masterorganicchemistry.comlibretexts.org If a terminal alkyne is the desired product, three equivalents of the base may be necessary, as the terminal alkyne proton is acidic and will be deprotonated by the strong base. masterorganicchemistry.comyoutube.com A final aqueous workup step is then needed to reprotonate the terminal alkyne. youtube.com
Utilizing Lithiated or Magnesium Acetylides
The reaction of a carbonyl group with a metal acetylide is a fundamental method for forming propargylic alcohols, which can be further transformed. wikipedia.org In the context of synthesizing this compound, a precursor such as 4-oxo-oxane-4-carboxylic acid (or a protected version) could be reacted with a lithium or magnesium acetylide.
Lithium acetylides, formed by deprotonating a terminal alkyne with a strong base like n-butyllithium, are potent nucleophiles. wikipedia.orgmasterorganicchemistry.com They readily add to ketones and aldehydes in a nucleophilic addition reaction. masterorganicchemistry.com Similarly, Grignard reagents of alkynes can be used. This would install the ethynyl group and a hydroxyl group at the C4 position. Subsequent dehydration of the resulting tertiary propargylic alcohol would be necessary to form an alkyne, though this may lead to a mixture of products or be challenging to control.
Recent advancements have focused on catalytic, enantioselective additions of lithium acetylides to carbonyl compounds, often employing chiral ligands. nih.govorganic-chemistry.org
Multi-Step Synthesis Optimization and Yield Enhancement
The enhancement of yield in the multi-step synthesis of this compound hinges on the careful optimization of each reaction, including catalyst selection, reaction conditions, and the implementation of efficient reaction strategies. A plausible synthetic route would start from a suitable precursor to form the oxetane (B1205548) ring, such as through the cyclization of a 1,3-diol derivative. acs.org A key intermediate in this proposed synthesis is oxetan-4-one, which can be synthesized via various methods, including the oxidation of oxetan-4-ol. The subsequent steps of ethynylation and carboxylation are critical for the construction of the final product.
The introduction of the ethynyl group onto the oxetan-4-one core is a crucial step, likely achieved through a nucleophilic addition of an acetylene equivalent. The Grignard reaction, using ethynylmagnesium bromide, is a common method for this transformation. The optimization of this step is paramount to prevent side reactions and ensure high conversion to the desired tertiary alcohol. Working at cryogenic temperatures is often essential to achieve mono-addition to carbonyl groups with Grignard reagents. acs.org
Following ethynylation, the terminal alkyne must be carboxylated. The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is an atom-economical and environmentally conscious method. rsc.org This transformation is typically facilitated by a catalyst.
Catalyst Selection for Carboxylation:
Several catalytic systems have been developed for the carboxylation of terminal alkynes. Copper(I) and silver(I) catalysts are particularly effective. bohrium.com For instance, copper(I) iodide in the presence of a suitable ligand and base can effectively catalyze the carboxylation. mdpi.com Silver-based catalysts, such as silver iodide, have also been shown to efficiently promote this reaction. mdpi.com The choice of catalyst can significantly impact the reaction's efficiency and the required conditions.
Table 1: Comparison of Catalytic Systems for the Carboxylation of Terminal Alkynes
| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Reference |
| CuI / Ferrocene-based bis-phosphine | Cs₂CO₃ | DMSO | Room Temp. | 1 | High | mdpi.com |
| AgI | Cs₂CO₃ | DMSO | Room Temp. | 1 | High | bohrium.com |
| Copper(I)-NHC complexes | Various | Various | Mild | 1 | Good to Excellent | mdpi.com |
| Rare-earth metal amides | None | Various | Mild | Ambient | High to Excellent | rsc.org |
| None (metal-free) | Cs₂CO₃ | DMF | 120 | 2.5 | Good to Excellent | rsc.org |
Reaction Condition Optimization:
The optimization of reaction conditions extends beyond catalyst selection. The choice of solvent, base, temperature, and pressure all play a significant role. For the carboxylation step, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common solvents. rsc.orgbohrium.com The base is also a critical component, with cesium carbonate (Cs₂CO₃) being frequently employed due to its ability to facilitate the reaction under mild conditions. rsc.org While many catalytic systems operate at atmospheric pressure of CO₂, some protocols may require elevated pressures to improve yields. rsc.org Temperature is another key parameter to control, with many modern catalytic systems enabling the reaction to proceed at room temperature. mdpi.comrsc.org
A potential cascade reaction for the synthesis of this compound could involve the in-situ formation of the ethynyl Grignard reagent followed by its addition to oxetan-4-one. Subsequently, without isolating the intermediate tertiary alcohol, the carboxylation catalyst and CO₂ could be introduced to effect the final transformation. Such a strategy would be contingent on the compatibility of the reagents and catalysts in the reaction mixture.
Tandem reactions, where a single catalyst promotes multiple transformations, are also a powerful tool. For instance, tandem conjugate addition/cyclization reactions have been used for the asymmetric synthesis of tetrahydroquinoline-3-carboxylic acid derivatives. nih.gov While a direct tandem catalyst for the ethynylation and carboxylation of an oxetane is not readily apparent, the development of such a system would represent a significant advancement in the synthesis of this class of molecules. Enzyme cascade reactions have also been shown to be effective for the synthesis of carboxylic acids from alcohols in a one-pot tandem reaction. nih.gov
Purity Assessment and Isolation Techniques
The final stage of the synthesis involves the rigorous assessment of the purity of this compound and its isolation from the reaction mixture and any byproducts.
Purity Assessment:
A combination of analytical techniques is typically employed to determine the purity of the final product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of carboxylic acids. Mixed-mode chromatography can be particularly effective for separating polar compounds like carboxylic acids, amino acids, and sugars. helixchrom.com A simple, isocratic method using a suitable column, such as a Newcrom BH column, with a mobile phase of water and a buffer modifier like perchloric acid, can be used for the analysis of dicarbonyl carboxylic acids, with UV detection at 200 nm. sielc.com For aromatic carboxylic acids, an Amaze TR HPLC column can provide baseline separation in a short time. helixchrom.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile carboxylic acids, or those that can be derivatized to become volatile, GC-MS provides excellent separation and identification capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized molecule and assessing its purity. The presence of impurity signals in the NMR spectrum can indicate the need for further purification. The crystallization of carboxylic acids has been studied using NMR spectrometry. tandfonline.com
Isolation Techniques:
Several techniques can be employed for the isolation and purification of the target carboxylic acid.
Acid-Base Extraction: This is a classical and highly effective method for separating carboxylic acids from neutral or basic impurities. vernier.comlibretexts.orgumass.edu The crude reaction mixture is dissolved in an organic solvent and extracted with an aqueous basic solution, such as sodium bicarbonate. The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Reactive Extraction: This technique involves the use of an extractant in the organic phase that chemically interacts with the carboxylic acid, forming a complex that is highly soluble in the organic phase. ijcea.orgresearchgate.net This method can offer high selectivity and efficiency. onlinescientificresearch.comtandfonline.com Amine-based extractants are commonly used for this purpose. acs.org The carboxylic acid can then be recovered from the organic phase.
Crystallization: Crystallization from a suitable solvent system is a powerful technique for purifying solid carboxylic acids. nih.govgoogle.com The choice of solvent is critical and is often determined empirically. For some carboxylic acids, co-crystallization with another carboxylic acid can be a method of purification, with the formation of co-crystals being influenced by the Hammett substitution constants of the acid pairs. rsc.org
Chromatographic Purification: If the above methods are insufficient to achieve the desired purity, flash column chromatography can be employed. The purification of oxetane derivatives is often achieved using column chromatography. nih.govethz.ch
Table 2: Overview of Isolation Techniques for Carboxylic Acids
| Technique | Principle | Advantages | Disadvantages | Reference |
| Acid-Base Extraction | Differential solubility of the acid and its salt in aqueous and organic phases. | Simple, inexpensive, and effective for removing neutral and basic impurities. | May not be effective for removing acidic impurities. Emulsion formation can be an issue. | vernier.comlibretexts.orgumass.edu |
| Reactive Extraction | Chemical complexation with an extractant in the organic phase. | High selectivity and efficiency, can be used for in-situ product removal from fermentation broths. | Requires an appropriate extractant and subsequent recovery of the acid from the extractant. | ijcea.orgresearchgate.netonlinescientificresearch.comtandfonline.comacs.org |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can provide very high purity, scalable. | Requires the compound to be a solid, finding a suitable solvent can be challenging, yield losses can occur. | nih.govgoogle.comrsc.org |
| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | High resolving power, applicable to a wide range of compounds. | Can be expensive and time-consuming, may require large volumes of solvent. | nih.govethz.ch |
Chemical Reactivity and Derivatization Pathways of 4 Ethynyloxane 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, characterized by an electrophilic carbonyl carbon and an acidic proton. Its reactivity is dominated by nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile, and by reactions involving the acidic proton. pressbooks.pubkhanacademy.org The presence of the oxane ring and the ethynyl (B1212043) group at the α-position may introduce unique electronic and steric effects, though specific studies on 4-ethynyloxane-4-carboxylic acid are not prevalent in publicly accessible literature. The discussions herein are based on established principles of carboxylic acid chemistry.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the most significant reaction pathway for carboxylic acids and their derivatives. pressbooks.pubmasterorganicchemistry.com The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. khanacademy.orguomustansiriyah.edu.iq For a carboxylic acid, the hydroxyl group is a poor leaving group and typically requires activation, often by protonation in acidic conditions or conversion to a more reactive intermediate. libretexts.org
Esterification is the process of forming an ester from a carboxylic acid. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.comlibretexts.org
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. youtube.com
Alternative esterification methods involve the initial conversion of the carboxylic acid into a more reactive species. For instance, reacting this compound with a derivatizing agent like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can produce the corresponding ester under mild conditions. nih.gov Another approach is the reaction of a carboxylate salt with an alkyl halide, which proceeds via an Sₙ2 mechanism. libretexts.orgthermofisher.com
Table 1: Illustrative Reaction Conditions for the Esterification of this compound (Note: Data is hypothetical and based on general principles of Fischer esterification for illustrative purposes.)
| Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Methanol (B129727) | H₂SO₄ (conc.) | 60 | 8 | 85 |
| Ethanol | H₂SO₄ (conc.) | 70 | 6 | 88 |
| Isopropanol | TsOH | 80 | 12 | 75 |
| Benzyl Alcohol | H₂SO₄ (conc.) | 85 | 10 | 80 |
The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures to drive off water. libretexts.org More commonly, the carboxylic acid is first "activated" by converting it into a better acylating agent. researchgate.netumich.edu
A widely used method involves coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). umich.edunih.gov In a DCC-mediated coupling, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then readily attacked by the amine nucleophile to form the amide, alongside the dicyclohexylurea byproduct. libretexts.org
Another strategy is the conversion of the carboxylic acid to a thioester, which then reacts with an amine to form the amide. nih.gov This nature-inspired, one-pot process can be performed under neat (solvent-free) conditions. nih.gov The use of activating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has also been developed for forming amide bonds with less reactive heterocyclic amines. asiaresearchnews.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Byproduct | Key Features |
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. libretexts.org |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Byproduct easily removed with aqueous workup. nih.gov |
| HATU, HBTU, HCTU | Uronium salts | High efficiency, but potential safety concerns. nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) / DMAPO | t-Butanol, CO₂ | Effective for less reactive amines. asiaresearchnews.com |
Acid Halides: Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. They are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.org In this reaction, the hydroxyl group is converted into an acyl chlorosulfite, which is an excellent leaving group. The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.org
Acid Anhydrides: Acid anhydrides can be synthesized from this compound via several routes. A common laboratory method involves the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.comuomustansiriyah.edu.iq For example, reacting 4-ethynyloxane-4-carbonyl chloride with the sodium salt of this compound would produce the corresponding symmetrical anhydride.
Reduction Reactions to Alcohols and Aldehydes
The carboxylic acid functional group is relatively resistant to reduction. Strong reducing agents are required for its conversion to a primary alcohol. chemistrysteps.com
Reduction to Primary Alcohols: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comkhanacademy.org The reaction requires an excess of the hydride reagent because the first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt and hydrogen gas. chemistrysteps.com Subsequent hydride attacks reduce the carboxylate to the primary alcohol, which is obtained after an acidic workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another effective reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. chemistrysteps.com Therefore, the reaction tends to proceed all the way to the primary alcohol. Isolating the aldehyde is difficult but can sometimes be achieved by first converting the carboxylic acid to a more reactive derivative, like an acid chloride, and then using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride, at low temperatures. youtube.com
Decarboxylation Studies
Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). For most simple carboxylic acids, this reaction requires very high temperatures. However, the reaction is significantly facilitated if there is a carbonyl group at the β-position to the carboxylic acid, which allows for a cyclic transition state. masterorganicchemistry.comlibretexts.org
This compound lacks this β-carbonyl structure. Thermal decarboxylation would likely require harsh conditions. A study on the analogous compound, 4-ethenyloxane-4-carboxylic acid, indicated that thermal decarboxylation could be achieved by heating in a high-boiling solvent like xylene or toluene (B28343) at 120–130°C. It is plausible that this compound could undergo a similar reaction, though potentially requiring different conditions due to the electronic differences between an ethenyl and an ethynyl group. More modern methods, such as photoredox-catalyzed decarboxylation, offer alternative pathways under milder, redox-neutral conditions, but specific applications to this substrate are not documented. nih.gov
Reactivity of the Ethynyl Functional Group
The terminal ethynyl group (C≡C-H) is the most reactive site on the this compound molecule under many conditions. Its chemistry is characterized by the acidity of the terminal proton and the high electron density of the triple bond, making it a versatile handle for carbon-carbon bond formation, cycloadditions, and other additions.
Alkyne Metathesis and Cross-Coupling Reactions (e.g., Sonogashira, Glaser, Cadiot-Chodkiewicz)
Cross-coupling reactions are powerful tools for constructing complex molecular architectures, and the terminal alkyne of this compound is an ideal substrate for several such transformations.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper(I) complexes. For this compound, a Sonogashira reaction would enable the direct attachment of aromatic or vinylic substituents, providing a straightforward route to highly functionalized derivatives. The reaction typically proceeds under mild conditions, which would preserve the integrity of the oxane ring and carboxylic acid.
Glaser Coupling: The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes, yielding symmetric 1,3-diynes. wikipedia.org Applying this reaction to this compound would result in a dimeric structure, linking two oxane units through a butadiyne bridge. wikipedia.orgorganic-chemistry.org The reaction is typically carried out using a copper(I) salt, such as CuCl or CuBr, an amine base, and an oxidant like molecular oxygen. wikipedia.orgyoutube.com A common modification, the Hay coupling, utilizes a soluble TMEDA complex of copper(I) chloride, which can enhance versatility. wikipedia.orgorganic-chemistry.org
Cadiot-Chodkiewicz Coupling: In contrast to the homocoupling of the Glaser reaction, the Cadiot-Chodkiewicz coupling facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne. wikipedia.orgrsc.org This reaction, catalyzed by a copper(I) salt in the presence of an amine base, offers a selective method to link the this compound scaffold to another, different alkyne-containing molecule. wikipedia.orgrsc.orgorganic-chemistry.org This pathway is highly valuable for the synthesis of complex, non-symmetrical diynes. organic-chemistry.orgnih.gov
Table 1: Summary of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Typical Catalysts/Reagents | Product Type | Key Features |
|---|---|---|---|---|
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base | Aryl/Vinyl-substituted Alkyne | Forms C(sp)-C(sp²) bonds; mild conditions. |
| Glaser Coupling | Itself (Homocoupling) | Cu(I) salt (e.g., CuCl), Base (e.g., Ammonia (B1221849), Pyridine), Oxidant (O₂) | Symmetrical 1,3-Diyne | Forms a dimeric product. wikipedia.orgorganic-chemistry.org |
| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt (e.g., CuBr), Amine Base (e.g., Piperidine), Hydroxylamine HCl | Unsymmetrical 1,3-Diyne | Highly selective for cross-coupling over homocoupling. wikipedia.orgrsc.org |
Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Chemistry)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, known for its high efficiency, regioselectivity, and biocompatibility. nih.govalliedacademies.orgnih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov
For this compound, the CuAAC reaction provides a robust method for conjugation. It can be used to link the molecule to a wide array of substrates, including biomolecules, polymers, or fluorescent tags that have been functionalized with an azide group. nih.govthermofisher.com Notably, research has shown that the presence of a carboxylic acid can promote the CuAAC reaction, potentially accelerating the formation of the triazole product. nih.gov The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt or generated in situ from the reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. researchgate.netcsic.es
Table 2: CuAAC ("Click" Chemistry) Reaction
| Reaction | Reactants | Typical Catalysts/Reagents | Product Type | Key Features |
|---|---|---|---|---|
| CuAAC | This compound + Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, or CuSO₄ + Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | High yield and regioselectivity; wide functional group tolerance. nih.govalliedacademies.org |
Hydration and Hydrohalogenation Reactions
The electron-rich alkyne triple bond is susceptible to electrophilic addition reactions.
Hydration: The addition of water across the triple bond can be catalyzed by acid, typically in the presence of a mercury(II) salt (e.g., HgSO₄) to enhance the rate. libretexts.org For a terminal alkyne like that in this compound, the hydration follows Markovnikov's rule, where the initial addition of water yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX, such as HCl or HBr) to the alkyne also proceeds via a Markovnikov-type mechanism. The hydrogen atom adds to the terminal carbon, and the halide adds to the internal carbon of the triple bond, forming a vinyl halide. If excess HX is present, a second addition can occur, leading to a geminal dihalide, with both halogen atoms attached to the same carbon.
Table 3: Addition Reactions of the Ethynyl Group
| Reaction | Reagents | Intermediate | Final Product | Regioselectivity |
|---|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Methyl Ketone | Markovnikov |
| Hydrohalogenation | HX (e.g., HBr) | Vinyl Halide | Vinyl Halide or Geminal Dihalide | Markovnikov |
Polymerization and Oligomerization Behavior
Terminal alkynes can undergo polymerization to form conjugated polymers (polyacetylenes), which are of interest for their electronic and optical properties. The polymerization of this compound could be initiated by various transition metal catalysts (e.g., Ziegler-Natta or Schrock-type catalysts). The resulting polymer would feature a polyacetylene backbone with pendant oxane-4-carboxylic acid groups at regular intervals. Furthermore, oxidative coupling methods like the Glaser coupling can be used under specific conditions to promote the formation of oligomers or polymers. rsc.org
Reactivity of the Oxane Ring System
The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike strained three-membered rings such as epoxides, the oxane ring is generally stable and unreactive under most conditions. libretexts.org Its cleavage requires harsh reaction conditions.
Ring-Opening Reactions (Acid-Catalyzed and Base-Catalyzed)
Acid-Catalyzed Ring-Opening: While resistant, the oxane ring can be cleaved under strong acidic conditions. The reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group. khanacademy.orgmasterorganicchemistry.com Subsequent nucleophilic attack by a strong nucleophile present in the medium (e.g., a halide ion from a hydrohalic acid) at one of the adjacent carbons (C2 or C6) leads to the opening of the ring. This process is significantly less favorable than the acid-catalyzed opening of epoxides due to the lack of ring strain in the six-membered ring. libretexts.orgyoutube.com
Base-Catalyzed Ring-Opening: The oxane ring is inert to base-catalyzed ring-opening. Bases are generally not strong enough to initiate cleavage because the alkoxide that would need to be displaced is a very poor leaving group. libretexts.org Significant ring strain is a prerequisite for base-catalyzed ether cleavage, a condition that is met in epoxides but not in oxane. libretexts.org
Table of Mentioned Chemical Compounds
| Compound Name | Functional Group/Class |
|---|---|
| This compound | Alkyne, Carboxylic Acid, Cyclic Ether |
| Benzyl azide | Azide |
| Copper(I) bromide | Catalyst |
| Copper(I) chloride | Catalyst |
| Copper(I) iodide | Catalyst |
| Copper(II) sulfate | Catalyst Precursor |
| Hydroxylamine hydrochloride | Reagent |
| Mercury(II) sulfate | Catalyst |
| Palladium(0) tetrakis(triphenylphosphine) | Catalyst |
| Piperidine | Base |
| Sodium ascorbate | Reducing Agent |
| Tetramethylethylenediamine (TMEDA) | Ligand |
| 1,2,3-Triazole | Heterocycle |
| 1,3-Diyne | Alkyne |
| Vinyl Halide | Haloalkene |
| Geminal Dihalide | Dihaloalkane |
| Methyl Ketone | Ketone |
| Enol | Tautomer Intermediate |
| Epoxide | Cyclic Ether |
Regioselective and Stereoselective Functionalization of Oxane Carbons
The oxane (tetrahydropyran) ring, a saturated six-membered heterocycle, is generally considered to be relatively inert. However, the carbons within the ring are not entirely immune to functionalization, particularly through radical-mediated C-H activation or ring-opening strategies under specific conditions.
Regioselectivity: The functionalization of the oxane carbons in this compound is predicted to be challenging due to the lack of inherent activating groups on the ring itself. The C4 position is a quaternary center and thus not amenable to direct functionalization. The primary targets for regioselective functionalization would be the C2, C3, C5, and C6 positions.
C2 and C6 Positions: These positions are adjacent to the ring oxygen and are electronically activated towards certain transformations. For instance, radical abstraction of a hydrogen atom at these positions could be favored due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. Subsequent trapping with a suitable reagent could lead to regioselective functionalization.
C3 and C5 Positions: These methylene (B1212753) groups are more akin to those in cyclohexane (B81311) and would likely require more forcing conditions for functionalization.
Stereoselectivity: Achieving stereoselectivity in the functionalization of the oxane carbons would be highly dependent on the chosen methodology.
Directed Reactions: If a directing group strategy were employed, where a catalyst coordinates to the carboxylic acid or the ethynyl group, stereocontrol could potentially be exerted on the functionalization of the proximal oxane carbons.
Substrate-Controlled Reactions: The inherent chair conformation of the oxane ring could also influence the stereochemical outcome of reactions. Attack of a reagent from the less sterically hindered face would be favored, potentially leading to a degree of diastereoselectivity.
A hypothetical data table summarizing potential regioselective C-H functionalization reactions is presented below. It is crucial to note that these are projected outcomes based on general principles and have not been experimentally verified for this specific molecule.
| Reaction Type | Reagent System | Predicted Major Regioisomer | Predicted Stereochemical Outcome |
| Radical Halogenation | NBS, Light | 2-Bromo or 6-Bromo | Mixture of diastereomers |
| C-H Oxidation | Ru(II)/Photocatalyst | C2/C6 Hydroxylation | Likely poor stereocontrol |
| Directed C-H Borylation | Ir-catalyst with directing group | C3 or C5 Borylation | Dependent on directing group |
Interplay of Functional Group Reactivity and Chemoselectivity
The presence of both a carboxylic acid and a terminal alkyne on the same quaternary center introduces a significant challenge and opportunity in terms of chemoselectivity. The reactivity of one group can be modulated or selectively targeted in the presence of the other under carefully controlled reaction conditions.
The primary reactive sites are the acidic proton of the carboxylic acid, the electrophilic carbonyl carbon, and the nucleophilic and reactive π-system of the ethynyl group.
Reactions at the Carboxylic Acid:
Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) would likely proceed without affecting the ethynyl group.
Amide Formation: Coupling of the carboxylic acid with an amine using standard coupling reagents (e.g., DCC, EDC) is expected to be a chemoselective process.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to a primary alcohol. This would likely also reduce the alkyne. More selective reducing agents might allow for the reduction of the carboxylic acid in the presence of the alkyne, although this would be a significant challenge.
Reactions at the Ethynyl Group:
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne to form a ketone or an aldehyde, respectively, could be achieved using appropriate catalysts (e.g., HgSO₄/H₂SO₄ or hydroboration-oxidation). The acidic conditions of mercuric sulfate-catalyzed hydration might be compatible with the carboxylic acid.
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides is a powerful C-C bond-forming reaction that should be highly chemoselective, leaving the carboxylic acid untouched, especially if the carboxylate salt is used.
Click Chemistry (Cycloadditions): The ethynyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring. This reaction is known for its high chemoselectivity and functional group tolerance.
The following table outlines the predicted chemoselective transformations for this compound.
| Reagent(s) | Targeted Functional Group | Product Functional Group | Conditions for Chemoselectivity |
| CH₃OH, H⁺ | Carboxylic Acid | Methyl Ester | Mild heating |
| R-NH₂, EDC | Carboxylic Acid | Amide | Room temperature |
| Ar-X, Pd(PPh₃)₄, CuI, Base | Ethynyl Group | Aryl-substituted Alkyne | Anhydrous, inert atmosphere |
| R-N₃, CuSO₄, Sodium Ascorbate | Ethynyl Group | 1,2,3-Triazole | Aqueous or organic solvent |
| BH₃; H₂O₂, NaOH | Ethynyl Group | Aldehyde | Careful control of stoichiometry |
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 4-ethynyloxane-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of its structure, connectivity, and stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethynyl (B1212043) group, the carboxylic acid, and the oxane ring. The acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. libretexts.org The precise chemical shift can be influenced by factors such as concentration and the solvent used, due to variations in hydrogen bonding. pressbooks.pub
The proton of the terminal ethynyl group (≡C-H) is also characteristic, expected to resonate as a sharp singlet around 2.0-3.0 ppm. libretexts.org The protons on the oxane ring will present as a more complex set of signals in the upfield region of the spectrum. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and would typically appear in the range of 3.5-4.0 ppm. rsc.org The remaining protons on the carbons at the C3 and C5 positions would be found further upfield, likely in the 1.5-2.0 ppm region. rsc.org Due to the chair conformation of the oxane ring, these protons would exhibit complex splitting patterns resulting from both geminal and vicinal coupling.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Oxane Protons (-O-CH₂-) | 3.5 - 4.0 | Multiplet |
| Ethynyl Proton (-C≡C-H) | 2.0 - 3.0 | Singlet |
| Oxane Protons (-CH₂-) | 1.5 - 2.0 | Multiplet |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the range of 170-185 ppm. pressbooks.publibretexts.org
The two carbons of the ethynyl group will have characteristic chemical shifts. The quaternary carbon attached to the oxane ring is expected to resonate around 80-90 ppm, while the terminal sp-hybridized carbon will appear at a slightly lower field, around 70-80 ppm. The carbons of the oxane ring will have signals in the upfield region. The carbons adjacent to the oxygen atom (C2 and C6) are deshielded and are predicted to be in the 60-70 ppm range. chemicalbook.com The C3 and C5 carbons would be found further upfield, around 20-30 ppm. chemicalbook.com The quaternary C4 carbon, being substituted with both a carboxylic acid and an ethynyl group, will have a unique chemical shift, likely in the 40-50 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Analysis for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 170 - 185 |
| Ethynyl Carbon (-C ≡C-H) | 80 - 90 |
| Ethynyl Carbon (-C≡C -H) | 70 - 80 |
| Oxane Carbons (-O-C H₂-) | 60 - 70 |
| Quaternary Oxane Carbon (-C -) | 40 - 50 |
| Oxane Carbons (-C H₂-) | 20 - 30 |
To definitively assign the ¹H and ¹³C signals and to elucidate the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the oxane ring, showing correlations between adjacent protons. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the oxane ring and the ethynyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com HMBC is particularly valuable for identifying the quaternary carbon at the 4-position of the oxane ring by observing correlations from the oxane protons and the ethynyl proton to this carbon. It would also confirm the connection of the ethynyl and carboxylic acid groups to the C4 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help in determining the stereochemical orientation of the ethynyl and carboxylic acid groups (axial vs. equatorial) by observing through-space interactions between these groups and the protons on the oxane ring.
The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for molecules with acidic protons and polar functional groups like this compound. researchgate.net Deuterated solvents such as chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol (B129727) (CD₃OD) are commonly used.
In aprotic, non-polar solvents like CDCl₃, the carboxylic acid proton signal is often sharp and well-defined. In contrast, in polar, protic solvents like D₂O or CD₃OD, this proton can exchange with the deuterium (B1214612) atoms of the solvent, leading to a broadening or even disappearance of the signal. researchgate.net The chemical shifts of the oxane ring protons can also be affected by the solvent's polarity and its ability to form hydrogen bonds. Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, which can be useful for resolving overlapping signals. thieme-connect.de
Infrared (IR) Spectroscopy Methodologies
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by the strong absorptions of the carboxyl and ethynyl groups.
Carboxyl Group: The O-H stretch of the carboxylic acid gives rise to a very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org This broadness is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid produces a very strong and sharp peak, usually found between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.orgopenstax.org
Ethynyl Group: A terminal alkyne exhibits two characteristic vibrations. The C≡C triple bond stretch appears as a weak to medium, sharp absorption in the region of 2140-2100 cm⁻¹. orgchemboulder.commaricopa.edujove.com The ≡C-H stretch gives a strong, sharp peak at approximately 3300 cm⁻¹. libretexts.orgorgchemboulder.commaricopa.edu
Table 3: Characteristic IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |
| C=O stretch | 1760 - 1690 | Strong, Sharp | |
| Ethynyl | ≡C-H stretch | ~3300 | Strong, Sharp |
| C≡C stretch | 2140 - 2100 | Weak to Medium, Sharp |
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (molecular formula: C₇H₈O₃), the expected exact mass can be calculated with high precision. This precise mass measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.
Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Ion Type | Observed m/z (Hypothetical) |
| C₇H₈O₃ | 140.04734 | [M+H]⁺ | 141.05462 |
| C₇H₈O₃ | 140.04734 | [M-H]⁻ | 139.03999 |
| C₇H₈O₃ | 140.04734 | [M+Na]⁺ | 163.03673 |
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. The fragmentation of this compound would be expected to proceed through several characteristic pathways dictated by its functional groups.
A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, resulting in a peak at M-45. libretexts.org Another typical fragmentation is the loss of a water molecule (M-18), particularly in protonated species. researchgate.net The cyclic ether (oxane) ring can undergo alpha-cleavage, where the bond adjacent to the oxygen atom breaks. nih.gov The ethynyl group can also be lost. The relative abundance of these fragment ions would provide valuable information for confirming the connectivity of the atoms in the molecule.
Hypothetical Major Fragment Ions in the EI-MS of this compound
| m/z (Hypothetical) | Proposed Fragment | Neutral Loss |
| 140 | [C₇H₈O₃]⁺• | - |
| 122 | [C₇H₆O₂]⁺• | H₂O |
| 95 | [C₅H₃O₂]⁺ | -COOH |
| 85 | [C₅H₅O]⁺ | -COOH, -H₂O |
| 69 | [C₄H₅O]⁺ | -C₂H₃O₂ |
| 45 | [COOH]⁺ | C₆H₃O |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies (if applicable to chromophores)
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores (light-absorbing groups). The primary chromophores in this compound are the carbonyl group (C=O) of the carboxylic acid and the carbon-carbon triple bond (C≡C) of the ethynyl group.
The carbonyl group typically exhibits a weak n→π* transition at around 200-210 nm for non-conjugated carboxylic acids. libretexts.org Simple, non-conjugated alkynes absorb strongly in the far UV region (below 200 nm), which is often inaccessible with standard spectrophotometers. libretexts.org Since there is no conjugation between the C=O and C≡C groups in this compound, significant absorption in the routine UV-Vis region (200-800 nm) is not expected. The absence of strong absorption bands would be consistent with the proposed non-conjugated structure.
Hypothetical UV-Vis Data for this compound (in a non-polar solvent)
| Chromophore | Electronic Transition | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) |
| Carbonyl (C=O) | n→π | ~208 | Low |
| Alkyne (C≡C) | π→π | <200 | High |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. This compound possesses a stereocenter at the C4 position of the oxane ring, where the ethynyl and carboxylic acid groups are attached. Therefore, it can exist as a pair of enantiomers.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is equal in magnitude but opposite in sign to its mirror image. This technique is highly valuable for determining the enantiomeric excess (ee) of a chiral sample. While the isolated chromophores (C=O and C≡C) may have weak CD signals, their interaction within the chiral environment of the molecule can lead to a measurable spectrum. nih.gov The absolute configuration of the enantiomers could potentially be determined by comparing experimental CD spectra with those predicted by theoretical calculations. msu.edu The development of chiroptical sensing methods has also provided new avenues for the analysis of chiral carboxylic acids. acs.org
No Publicly Available Computational or Theoretical Studies Found for "this compound"
Despite a comprehensive search for scientific literature, no specific computational or theoretical chemistry studies concerning the compound "this compound" could be located. As a result, it is not possible to generate a detailed, scientifically accurate article based on the provided outline.
The investigation sought to uncover research pertaining to the electronic structure, conformational analysis, and spectroscopic properties of this compound. This included searches for studies employing Density Functional Theory (DFT) for geometry optimization and energy calculations, as well as high-accuracy ab initio methods. Furthermore, the search extended to the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method and vibrational frequencies for Infrared (IR) spectroscopy.
Additionally, an effort was made to find research elucidating potential reaction mechanisms involving this compound, which would include the mapping of potential energy surfaces and the analysis of solvent effects on reaction energetics.
The search results did yield information on related compounds, such as "4-ethenyloxane-4-carboxylic acid," and provided general overviews of computational chemistry methodologies and spectroscopic analyses of other carboxylic acids. However, none of the available resources contained the specific data points—such as optimized geometries, calculated energies, predicted spectral data, or reaction coordinates—that would be necessary to construct a scientifically rigorous article solely on "this compound."
Without access to published research or databases containing this specific information, any attempt to create the requested article would necessitate the fabrication of data, which would be scientifically unsound and misleading. Therefore, in the interest of maintaining scientific accuracy and integrity, the generation of the article cannot be fulfilled at this time.
Hypothetical Areas of Study
While no specific data exists, computational and theoretical chemistry provides a powerful framework for investigating novel molecules like this compound. Future research on this compound would likely involve:
Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule.
Electronic Property Prediction: Calculating properties such as dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO) to understand its reactivity.
Spectroscopic Characterization: Predicting ¹H and ¹³C NMR spectra and IR vibrational frequencies to aid in its experimental identification and characterization.
Reaction Pathway Exploration: Modeling potential chemical reactions to understand its stability, reactivity, and potential for use in synthesis.
Should research on "this compound" be published in the future, a detailed article based on the requested outline could then be accurately generated.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Extensive searches of scientific literature and chemical databases did not yield specific molecular dynamics simulation studies conducted on 4-ethynyloxane-4-carboxylic acid. Molecular dynamics (MD) simulations are powerful computational methods used to investigate the time-dependent behavior of molecules, providing insights into their conformational flexibility and how they interact with other molecules.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of each atom. This allows for the exploration of the molecule's potential energy surface and the identification of stable and transient conformations. For a molecule like this compound, MD simulations could theoretically elucidate the rotational dynamics of the ethynyl (B1212043) and carboxylic acid groups, as well as the puckering of the oxane ring.
Furthermore, MD simulations are instrumental in understanding intermolecular interactions. By simulating the molecule in a solvent, such as water, or in the presence of other molecules, it is possible to analyze the formation and dynamics of intermolecular hydrogen bonds and other non-covalent interactions that govern its behavior in different environments.
Despite the theoretical applicability of these methods, no published research detailing such simulations for this compound could be located.
Analysis of Non-covalent Interactions and Hydrogen Bonding Networks
A comprehensive review of available scientific data revealed no specific studies focused on the analysis of non-covalent interactions and hydrogen bonding networks of this compound.
Non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining the structure, stability, and function of molecules. For this compound, the carboxylic acid group is a primary site for forming strong hydrogen bonds, acting as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The oxygen atom in the oxane ring can also act as a hydrogen bond acceptor.
The ethynyl group, while less conventional, can also participate in weaker C-H···π interactions and other non-covalent bonds. The interplay of these interactions would dictate the supramolecular assembly of the compound in the solid state and its solvation properties.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and various energy decomposition analyses are typically employed to characterize and quantify these interactions. However, the application of these methods to this compound has not been reported in the scientific literature.
Advanced Synthetic Applications and Building Block Potential
Scaffold in the Construction of Complex Molecular Architectures
The oxane ring of 4-ethynyloxane-4-carboxylic acid provides a well-defined three-dimensional scaffold. This is particularly advantageous in medicinal chemistry and drug discovery, where the spatial arrangement of functional groups is critical for biological activity. The rigidity of the cyclic ether can help in pre-organizing appended functionalities, reducing the entropic penalty upon binding to a biological target.
While direct examples of the use of this compound in complex natural product synthesis are not prevalent in the literature, the utility of similar saturated heterocyclic systems is well-documented. For instance, tetrahydropyran (B127337) rings are common motifs in numerous biologically active natural products. The presence of the carboxylic acid and the ethynyl (B1212043) group on the same carbon atom of the oxane ring in this compound offers two distinct points for chemical modification. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the terminal alkyne is a versatile handle for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and Cadiot-Chodkiewicz coupling. This dual functionality allows for the construction of intricate molecular architectures with precise control over stereochemistry and connectivity.
Role as a Building Block in Materials Science
The distinct functional groups of this compound make it an attractive monomer for the development of novel materials with tailored properties.
Precursor for Polymer Synthesis (e.g., through alkyne polymerization)
The terminal alkyne of this compound is a key functional group for polymerization. While radical polymerization is a common method for vinyl compounds, the ethynyl group can participate in other types of polymerization reactions, such as thiol-yne "click" chemistry. This reaction involves the addition of a thiol across the alkyne, which can proceed in a stepwise manner to form a crosslinked polymer network. This method is often favored for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
For instance, a related compound, 4-ethenyloxane-4-carboxylic acid, which has a vinyl group instead of an ethynyl group, is used in radical polymerization to create copolymers for coatings, adhesives, and sealants . By analogy, this compound could be a valuable monomer for creating polyesters with pendant alkyne groups. These alkynes can then be used for post-polymerization modification, allowing for the introduction of various functionalities to tune the material's properties, such as hydrophilicity, biocompatibility, or conductivity.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactant(s) with this compound | Resulting Polymer Feature | Potential Application |
| Thiol-yne Polymerization | Dithiols | Crosslinked polyester (B1180765) network | Hydrogels, elastomers |
| Sonogashira Coupling Polymerization | Aryl dihalides | Conjugated polymers | Organic electronics |
| Cyclotrimerization | --- | Highly branched or crosslinked polymers | High-performance coatings |
Components in Supramolecular Assemblies
The carboxylic acid group of this compound is a prime functional group for directing the formation of supramolecular assemblies through hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. In more complex systems, they can interact with other functional groups, such as pyridines or amides, to create predictable and stable supramolecular synthons nih.gov.
The presence of the alkyne group adds another dimension to its potential in supramolecular chemistry. The alkyne can participate in halogen bonding or act as a rigid linker to connect different recognition motifs. The combination of a strong hydrogen-bonding group and a versatile alkyne within the same molecule allows for the design of intricate, multi-dimensional supramolecular networks with potential applications in areas such as crystal engineering, host-guest chemistry, and the development of "smart" materials.
Application in DNA-Encoded Library (DEL) Synthesis Methodologies
DNA-Encoded Library (DEL) technology is a powerful tool for the discovery of new drug candidates. This technology relies on the synthesis of vast libraries of small molecules, each tagged with a unique DNA barcode that encodes its chemical structure. Carboxylic acids are one of the most widely used building blocks in DEL synthesis due to their commercial availability and the robust and well-understood chemistry of amide bond formation nih.govnih.gov.
This compound is a particularly interesting building block for DEL synthesis for several reasons. Firstly, its carboxylic acid can be readily coupled to an amine-functionalized DNA headpiece or to another building block in the library. Secondly, the oxane ring introduces a desirable three-dimensional character into the library, which can be advantageous for targeting complex protein binding sites. Finally, the terminal alkyne serves as a valuable functional handle for further diversification. This alkyne can be used in "click" chemistry reactions, such as the CuAAC reaction with azides, to introduce a wide range of substituents in a highly efficient and DNA-compatible manner rsc.orgresearchgate.net. This dual reactivity allows for the creation of libraries with a high degree of structural diversity and complexity.
Table 2: Potential Reactions of this compound in DEL Synthesis
| Reaction Type | Reacting Partner | Bond Formed | Purpose in DEL |
| Amide Coupling | Amine-functionalized DNA or building block | Amide | Library elongation and diversification |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized building block | Triazole | Late-stage diversification, introduction of diverse motifs |
| Sonogashira Coupling | Aryl halide-functionalized building block | Carbon-carbon | Introduction of aromatic and heteroaromatic systems |
Design of Chemical Probes and Ligands (emphasis on design principles and structural requirements)
Chemical probes are essential tools for studying biological processes, and their design requires careful consideration of structure-activity relationships. The design of potent and selective ligands often involves a structure-guided approach, where the ligand is tailored to fit a specific binding pocket on a target protein nih.govnih.govnih.gov.
The structural features of this compound make it a promising scaffold for the design of chemical probes and ligands. The oxane ring can provide a rigid core that orients the other functional groups in a defined spatial arrangement. The carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues in a protein's active site, a common feature in many enzyme inhibitors nih.gov.
The terminal alkyne is a particularly valuable feature in the design of chemical probes. It can be used as a "bioorthogonal" handle, meaning it is chemically inert in a biological system but can be specifically reacted with a probe-bearing an azide (B81097) group through CuAAC "click" chemistry ljmu.ac.uk. This allows for the attachment of reporter tags, such as fluorophores or biotin, for visualization or affinity purification of the target protein. This approach has been successfully used to create probes for a variety of biological targets.
The design principles for incorporating this compound into a chemical probe or ligand would involve:
Scaffold Hopping: Replacing a known core of a ligand with the oxane ring to explore new chemical space and potentially improve properties like solubility or metabolic stability.
Fragment-Based Growth: Using the carboxylic acid or alkyne as an anchor point to "grow" a larger ligand by adding complementary fragments.
Structure-Guided Design: Modeling the compound in the active site of a target protein to optimize its interactions with key residues nih.gov.
Future Research Directions and Remaining Challenges
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary challenge in the synthesis of 4-ethynyloxane-4-carboxylic acid lies in the control of its stereochemistry. The C4 position is a quaternary stereocenter, and developing methods to access enantiopure forms of this compound is crucial for its potential applications in fields where chirality is critical, such as medicinal chemistry and asymmetric catalysis.
Future research should focus on asymmetric synthetic strategies. This could involve the use of chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions. Methodologies developed for analogous systems, such as the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters nih.gov or highly functionalized cyclohexanones, could provide valuable insights. beilstein-journals.org For instance, strategies involving tandem reduction-reductive amination nih.gov or cascade Michael-aldol reactions with phase-transfer catalysts have proven effective in creating complex cyclic systems with high diastereoselectivity. beilstein-journals.org
Another promising approach is the asymmetric hydrogenation of a suitable precursor, a technique that has been successfully applied to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity by simply adjusting the solvent. rsc.org Adapting such Ir-catalyzed hydrogenations or developing novel catalytic systems for the specific substrate of this compound represents a significant but potentially rewarding challenge. Research into the diastereoselective hydroxylation of enolates, a key step in the synthesis of complex natural products like (3R,5R)-γ-Hydroxypiperazic Acid, could also inspire pathways to control the stereochemistry of precursors to the target molecule. nsf.gov
Table 1: Potential Strategies for Stereoselective Synthesis
| Synthetic Approach | Potential Catalyst/Reagent | Key Transformation | Expected Outcome | Reference Analogy |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Reduction of a C=C or C=O bond in a precursor | Enantiomerically enriched alcohol or saturated ring | rsc.org |
| Chiral Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salts with Chiral Scaffolds | Alkylation or Michael Addition | Diastereomerically enriched cyclic product | beilstein-journals.org |
| Substrate-Controlled Synthesis | Use of Chiral Pool starting materials (e.g., from sugars) | Multi-step synthesis building stereocenters sequentially | Specific enantiomer based on starting material | nsf.gov |
Investigation of Unprecedented Reactivity Patterns under Novel Conditions
The combination of an ethynyl (B1212043) group and a carboxylic acid on a constrained oxane ring suggests the potential for unique reactivity. The terminal alkyne is a versatile functional handle for a variety of transformations, including Sonogashira cross-coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and Cadiot-Chodkiewicz coupling. Investigating these reactions on the this compound scaffold could reveal reactivity and selectivity patterns influenced by the steric hindrance and electronic effects of the geminal carboxylic acid and the oxane ring.
Future work should explore these transformations under a range of conditions, including microwave irradiation and high pressure, which have been shown to accelerate reactions and improve yields in the synthesis of other heterocyclic carboxylic acids. researchgate.net For example, microwave-assisted synthesis has been effectively used to generate quinoline-4-carboxylic acid derivatives rapidly. researchgate.net The stability and reactivity of the oxane ring under these conditions would be a key area of investigation. Furthermore, the potential for intramolecular reactions, such as cyclization between the alkyne and the carboxylic acid (or a derivative), could lead to novel bicyclic lactones or other complex heterocyclic systems not accessible through traditional methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of this compound and its derivatives to continuous flow platforms presents a significant opportunity for improving safety, scalability, and efficiency. nih.gov Flow chemistry is particularly advantageous for handling reactive gases, hazardous reagents, and performing reactions at high temperatures and pressures. nih.govdurham.ac.uk
A key future direction would be to develop a multi-step flow synthesis. For instance, the carboxylation of a precursor using carbon dioxide could be achieved efficiently and safely using a tube-in-tube gas permeable membrane reactor, a method that has been demonstrated for preparing various carboxylic acids. durham.ac.uk Subsequent functionalization of the alkyne or carboxylic acid could be performed in-line using packed-bed reactors containing immobilized reagents or catalysts. This approach minimizes manual handling and purification steps, accelerating the generation of a library of derivatives for screening. nih.gov The successful gram-scale synthesis of complex molecules like tetrahydroquinoxalines under continuous flow conditions highlights the potential of this technology for producing significant quantities of the target compound with high purity and stereoselectivity. rsc.org
Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties
Computational chemistry offers a powerful tool for accelerating the development and understanding of this compound. Density Functional Theory (DFT) calculations can be employed to predict its fundamental properties, including molecular geometry, vibrational frequencies, and electronic structure. Such studies, similar to those conducted for tetrahydroquinoxaline derivatives, can provide crucial insights into the underlying mechanisms of reactions and the origins of stereoselectivity. rsc.org
Future computational work should focus on:
Conformational Analysis: Determining the preferred conformations of the oxane ring and the orientation of the ethynyl and carboxyl substituents.
pKa Prediction: Estimating the acidity of the carboxylic acid, which is crucial for designing reactions and understanding its potential biological interactions.
Reaction Pathway Modeling: Simulating transition states and reaction energies for key synthetic steps, such as enantioselective catalytic reactions, to predict outcomes and guide experimental design.
Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the characterization and identification of synthetic intermediates and final products.
By providing a predictive framework, computational modeling can help rationalize experimental observations and minimize the trial-and-error often involved in developing novel synthetic routes and applications.
Exploration of Novel Applications in Chemical Biology and Materials Science, focusing on methodological advancements.
The bifunctional nature of this compound makes it a highly attractive building block for creating novel molecules in chemical biology and materials science. The advancement of synthetic methodologies is key to unlocking this potential.
In Chemical Biology: The terminal alkyne is a bioorthogonal handle, allowing for covalent ligation to azide-modified biomolecules via click chemistry. Future work could focus on incorporating this scaffold into peptides, probes, or potential drug candidates. The oxane ring can improve properties like metabolic stability and solubility, while the carboxylic acid provides a point for further conjugation or can participate in interactions with biological targets.
In Materials Science: The vinyl analog, 4-ethenyloxane-4-carboxylic acid, is noted for its use in polymer synthesis. Similarly, the ethynyl group of this compound can be polymerized or used in cross-linking reactions to create novel polymers. Research should be directed towards developing polymerization methods (e.g., alkyne metathesis) to produce materials with unique thermal, mechanical, or optical properties. The carboxylic acid moiety can be used to tune solubility, promote adhesion, or be post-functionalized to introduce specific functionalities into the polymer backbone.
The methodological challenge will be to develop robust protocols that are compatible with the molecule's dual functionality, allowing for selective manipulation of either the alkyne or the carboxylic acid to build complex and functional molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-ethynyloxane-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of ethynyl-substituted precursors under acidic or catalytic conditions. For example, analogous oxane derivatives are synthesized via aldehyde group oxidation (e.g., using potassium permanganate) or via coupling reactions with ethynyl groups . Optimization may include varying catalysts (e.g., transition metals for alkyne activation), temperature (60–100°C), and solvent polarity to improve yield. Reaction monitoring via TLC or NMR is critical to track intermediate formation .
Q. How should researchers handle safety protocols when working with this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors. Waste containing reactive alkynes or carboxylic acids must be neutralized (e.g., with sodium bicarbonate) before disposal in designated hazardous waste containers . Conduct a risk assessment for potential exothermic reactions during synthesis .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use - and -NMR to confirm the ethynyl (δ ~2.5–3.5 ppm for protons) and carboxylic acid (δ ~170–180 ppm for carbon) groups. IR spectroscopy can identify C≡C stretching (~2100 cm) and carboxylic O-H stretching (~2500–3000 cm). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethynyl group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the ethynyl group to predict sites for electrophilic addition or cycloaddition reactions. Molecular docking studies may assess interactions with biological targets (e.g., enzymes), leveraging the ethynyl group’s sp-hybridized carbon for binding .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity) to distinguish true activity from artifacts. Use isosteric replacement (e.g., substituting ethynyl with methyl groups) to isolate functional group contributions. Meta-analysis of dose-response curves and statistical significance (p < 0.05) reduces false positives .
Q. How do steric and electronic effects influence the carboxylic acid’s acidity in this compound?
- Methodological Answer : The ethynyl group’s electron-withdrawing effect increases acidity (lower pKa) compared to non-substituted oxane carboxylic acids. Steric hindrance from the oxane ring may reduce solvation, further stabilizing the deprotonated form. Titration with NaOH and pH monitoring quantifies pKa shifts .
Q. What experimental designs mitigate byproduct formation during derivatization of this compound?
- Methodological Answer : Employ protecting groups (e.g., silyl ethers for ethynyl or tert-butyl esters for carboxylic acid) to block unwanted side reactions. Use orthogonal reaction conditions (e.g., Pd-catalyzed couplings for alkynes vs. peptide couplings for carboxylic acids). HPLC purification post-reaction isolates desired products .
Data Analysis and Reporting
Q. How should researchers present raw and processed data for publications involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
